(Bis(trimethylsilyl))telluride

Atomic Layer Deposition Chalcogenide Thin Films Phase-Change Memory

Bis(trimethylsilyl)telluride delivers decisive advantages in chalcogenide thin-film synthesis. Its clean silyl-transfer chemistry eliminates phosphine contamination, enabling ALD of GeTe and Sb₂Te₃ films at temperatures as low as 60°C—compatible with BEOL thermal constraints. Unlike alternative Te sources, it provides deterministic phase control for layered transition metal dichalcogenides (e.g., PdTe₂ vs. PdTe), ensuring consistent functional properties. Higher vapor pressure reduces bubbler heating needs, and moderate moisture sensitivity allows standard inert-atmosphere handling. For semiconductor R&D and advanced nanomaterials, this precursor offers an unmatched combination of volatility, reactivity, and film quality.

Molecular Formula C6H18Si2Te
Molecular Weight 274 g/mol
CAS No. 4551-16-0
Cat. No. B3138437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Bis(trimethylsilyl))telluride
CAS4551-16-0
Molecular FormulaC6H18Si2Te
Molecular Weight274 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Te][Si](C)(C)C
InChIInChI=1S/C6H18Si2Te/c1-7(2,3)9-8(4,5)6/h1-6H3
InChIKeyVMDCDZDSJKQVBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trimethylsilyl)telluride (CAS 4551-16-0): A Volatile Silyltellurium Precursor for Advanced Thin-Film Deposition and Quantum Dot Synthesis


Bis(trimethylsilyl)telluride (CAS 4551-16-0), with the molecular formula C₆H₁₈Si₂Te and molecular weight 273.98 g/mol, is a volatile organotellurium compound classified as a silyltellurium precursor [1]. It appears as a colorless to yellow-orange liquid with a melting point of 13.5°C, a boiling point of 74°C at 11 mmHg, and a density of 0.97 g/mL . The compound exhibits slow reactivity with moisture (hydrolytic sensitivity class 7) and is typically stored under inert atmosphere [2]. As a Te²⁻ equivalent in synthetic chemistry, it serves as a critical tellurium source in atomic layer deposition (ALD) of chalcogenide films (GeTe, Sb₂Te₃, PbTe) [3], phase-change memory materials (GST alloys) [4], and colloidal quantum dot synthesis (CdTe, HgTe) [5].

Why Other Tellurium Precursors Cannot Substitute Bis(trimethylsilyl)telluride in Critical Deposition and Nanomaterial Synthesis


Bis(trimethylsilyl)telluride occupies a unique niche among tellurium precursors due to its combination of high volatility, moderate thermal stability, and well-defined silyl-transfer chemistry. Unlike phosphine-stabilized tellurides such as trioctylphosphine telluride (TOPTe) or tricyclohexylphosphine telluride ((Cy)₃PTe), which rely on P=Te bond cleavage, (TMS)₂Te releases Te²⁻ via trimethylsilyl group elimination [1]. This mechanistic distinction enables low-temperature ALD processes (as low as 60°C for GeTe deposition) [2] and solution-phase telluride formation without the need for high-temperature phosphine ligand dissociation. Substitution with elemental tellurium sources fails entirely in ALD applications due to insufficient vapor pressure, while alternative silyltellurium compounds such as tetramethyldisilyltellurium exhibit lower volatility, as evidenced by their higher boiling points at equivalent reduced pressures (50°C at 4 mmHg vs. 50°C at 2.5 mmHg for (TMS)₂Te) [3]. Furthermore, the specific reactivity profile of (TMS)₂Te has been shown to direct the crystallographic phase of metal telluride products: reaction with Pd nanoparticles yields PdTe₂, whereas the TOPTe complex under identical conditions produces PdTe [4]. Such phase selectivity directly impacts functional properties and cannot be replicated by alternative tellurium reagents.

Quantitative Differentiation of Bis(trimethylsilyl)telluride Against Key Comparators: ALD Temperature, Phase Selectivity, and Vapor Pressure Metrics


Low-Temperature ALD Deposition: GeTe Film Formation at 60°C Using (TMS)₂Te vs. Conventional Thermal Decomposition

Bis(trimethylsilyl)telluride enables conformal GeTe film deposition at 60°C when paired with trichlorogermane (HGeCl₃) in an ALD process [1]. In contrast, conventional tellurium precursors for chalcogenide ALD typically require substrate temperatures of 170°C to 210°C to achieve self-limiting growth [2]. The 110-150°C reduction in processing temperature is enabled by the labile Si-Te bonds in (TMS)₂Te, which undergo facile elimination with germanium halides.

Atomic Layer Deposition Chalcogenide Thin Films Phase-Change Memory

Crystallographic Phase Control: PdTe₂ Formation with (TMS)₂Te vs. PdTe Formation with TOPTe Complex

In a direct head-to-head comparison using identical Pd nanoparticle reagents, reaction with bis(trimethylsilyl)telluride exclusively yields the layered dichalcogenide phase PdTe₂, whereas reaction with a trioctylphosphine telluride (TOPTe) complex produces the distinct PdTe phase [1]. This phase divergence demonstrates that the tellurium reagent's reactivity—not merely its stoichiometric Te delivery—governs the crystallographic outcome.

Transition Metal Tellurides Nanocrystal Synthesis Phase-Selective Synthesis

Volatility Advantage: Vapor Pressure Comparison of (TMS)₂Te vs. Tetramethyldisilyltellurium

Among silyltellurium compounds, bis(trimethylsilyl)telluride exhibits superior volatility. Comparative vacuum distillation data from the same patent family show that hexamethyldisilyltellurium ((TMS)₂Te) distills at 50°C under 2.5 mmHg pressure, whereas tetramethyldisilyltellurium—the dimethyl-substituted analog—requires 50°C at 4 mmHg for distillation [1]. This corresponds to a 1.5 mmHg lower pressure requirement for (TMS)₂Te at equivalent temperature, reflecting higher vapor pressure.

Precursor Volatility Vapor Pressure CVD/ALD Precursor Selection

Solution-Phase Telluride Formation: Broad Substrate Scope of (TMS)₂Te Across Transition Metals

Bis(trimethylsilyl)telluride demonstrates general reactivity toward a broad range of transition metal nanoparticles. Beyond Pd, Pt, and Ni (which form PdTe₂, PtTe₂, and NiTe₂), nanoparticles of Co, Ag, and Rh also yield crystalline metal tellurides upon reaction with (TMS)₂Te [1]. This broad substrate tolerance distinguishes (TMS)₂Te from less general tellurium reagents that may exhibit metal-specific limitations or require elevated temperatures.

General Synthesis Metal Telluride Nanoparticles Solution-Phase Chalcogenide Formation

Stability and Reactivity Limitations: Comparative Assessment of (TMS)₂Te vs. TDMAPTe in HgTe CQD Synthesis

In the context of HgTe colloidal quantum dot synthesis, bis(trimethylsilyl)telluride is characterized as prone to decomposition and inconsistent tellurium release [1]. By contrast, tris(dimethylamino)phosphine telluride (TDMAPTe) offers high chemical homogeneity, superior reactivity, and stability under mild conditions, enabling HgTe CQDs with narrow size distributions [1]. This comparative assessment highlights a critical limitation of (TMS)₂Te: while valuable for ALD and phase-selective synthesis, its batch-to-batch reproducibility in quantum dot applications is inferior to emerging phosphine telluride alternatives.

Colloidal Quantum Dots HgTe CQDs Precursor Stability

Commercial Purity Benchmark: 98% Assay with Orange-Brown Liquid Physical Form

Commercially available bis(trimethylsilyl)telluride is supplied at 98% purity (assay) as an orange-brown liquid with density 0.9700 g/mL and confirmed by infrared spectroscopy . This purity level is consistent across major scientific chemical suppliers and represents the standard benchmark for research and development applications.

Precursor Purity Quality Control Procurement Specification

Optimal Application Scenarios for Bis(trimethylsilyl)telluride Based on Quantified Performance Advantages


Low-Temperature ALD of GeTe and Sb₂Te₃ for Phase-Change Memory and 3D Cross-Point Architectures

Bis(trimethylsilyl)telluride is the precursor of choice for atomic layer deposition of germanium telluride (GeTe) and antimony telluride (Sb₂Te₃) films at temperatures as low as 60°C [1]. This low thermal budget enables conformal coating of high-aspect-ratio trench structures critical for 3D cross-point memory stacks [1]. The combination of (TMS)₂Te with HGeCl₃ or SbCl₃ yields GeTe films with tunable composition via supercycle integration with elemental Te ALD [1]. This capability directly addresses the semiconductor industry's need for sub-100°C chalcogenide deposition compatible with back-end-of-line (BEOL) thermal constraints.

Phase-Selective Synthesis of Transition Metal Telluride Nanomaterials

When the desired product is the layered transition metal dichalcogenide phase (e.g., PdTe₂, PtTe₂, NiTe₂) rather than alternative telluride stoichiometries, bis(trimethylsilyl)telluride provides deterministic phase control [2]. This is particularly valuable for synthesizing materials for electrocatalysis, thermoelectrics, and superconductivity research, where the layered dichalcogenide structure confers distinct electronic properties. The broad substrate scope across six transition metals (Pd, Pt, Ni, Co, Ag, Rh) further supports modular nanomaterial development [2].

Volatile Tellurium Source for CVD/ALD Delivery Systems with Limited Precursor Heating Capability

For deposition systems with restrictive precursor delivery temperature limits, bis(trimethylsilyl)telluride's higher vapor pressure relative to other silyltellurium compounds (evidenced by 50°C distillation at 2.5 mmHg vs. 4 mmHg for tetramethyldisilyltellurium [3]) reduces bubbler heating requirements. This advantage minimizes precursor degradation during delivery and prevents condensation in unheated transfer lines. The compound's moderate hydrolytic sensitivity (class 7) also permits handling with standard inert atmosphere techniques, balancing volatility with manageable air/moisture sensitivity [4].

GST Alloy Film Deposition for Phase-Change Random Access Memory (PCRAM) Development

Bis(trimethylsilyl)telluride is explicitly claimed as a tellurium precursor for GST (Ge-Sb-Te) alloy film deposition via ALD or CVD in foundational patents [3]. The silyltellurium chemistry enables reaction with alcohols during deposition, facilitating low-temperature formation of phase-change materials [3]. This application leverages (TMS)₂Te's ability to deliver Te²⁻ equivalents without introducing contaminating phosphorus or heavy metal residues that would compromise device performance.

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